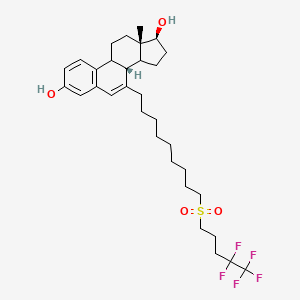
6(7)-Dehydro Fulvestrant-9-sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It acts as an estrogen receptor antagonist, binding to estrogen receptor α (ERα) and estrogen receptor β (ERβ), and inhibiting estrogen-induced gene expression . This compound is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6(7)-Dehydro Fulvestrant-9-sulfone involves multiple steps, starting from fulvestrantThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The compound is formulated as an oily matrix and administered as a long-acting intramuscular injection .
Analyse Des Réactions Chimiques
Types of Reactions
6(7)-Dehydro Fulvestrant-9-sulfone undergoes various chemical reactions, including:
Oxidation: Introduction of the sulfone group.
Reduction: Potential reduction of the sulfone group under specific conditions.
Substitution: Possible substitution reactions at the sulfone group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6(7)-Dehydro Fulvestrant-9-sulfone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: Primarily used in the treatment of hormone receptor-positive metastatic breast cancer.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
6(7)-Dehydro Fulvestrant-9-sulfone exerts its effects by binding to estrogen receptor α (ERα) and estrogen receptor β (ERβ), inhibiting estrogen-induced gene expression. This leads to the downregulation of estrogen receptor signaling pathways, ultimately resulting in the inhibition of tumor growth in hormone receptor-positive breast cancer . The compound also affects the tumor microenvironment by attenuating the innate immune response, further contributing to its antitumor efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fulvestrant: The parent compound, also a selective estrogen receptor degrader (SERD).
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.
Uniqueness
6(7)-Dehydro Fulvestrant-9-sulfone is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory effects on estrogen receptors compared to its parent compound, fulvestrant . This makes it a more potent and effective therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer .
Propriétés
Formule moléculaire |
C32H45F5O4S |
|---|---|
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
(8R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29+,30-/m0/s1 |
Clé InChI |
YOUQKANIFAMMIH-GYHIUYGSSA-N |
SMILES isomérique |
C[C@]12CCC3[C@H](C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



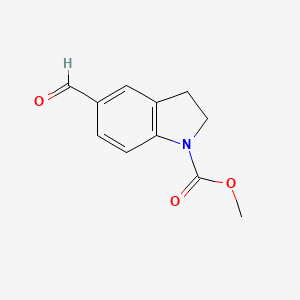
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
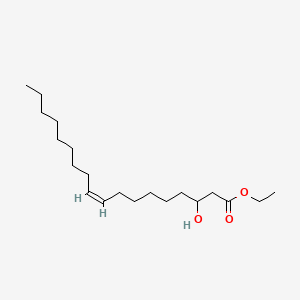
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
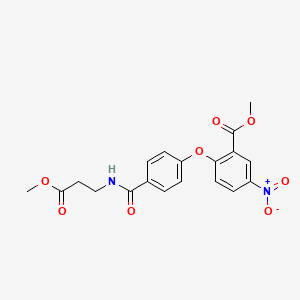
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
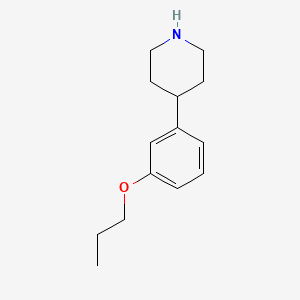
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)

